Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate
Overview
Description
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate is a derivative of 1,8-naphthyridine . 1,8-Naphthyridines are an important class of heterocyclic compounds due to their diverse biological activities and photochemical properties . They find use in medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of 1,8-naphthyridines has been a topic of considerable interest due to their wide applicability. Recent achievements toward the synthesis of 1,8-naphthyridines include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Chemical Reactions Analysis
The chemical reactions involving 1,8-naphthyridines are diverse. They include multicomponent reactions, Friedländer approach using green strategy, hydroamination of terminal alkynes followed by Friedländer cyclization, metal-catalyzed synthesis, and ring expansion reaction of 3-substituted 1H-pyrrolo .Scientific Research Applications
Antibacterial Activity
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate and its analogues have been studied for their antibacterial properties. For instance, certain naphthyridine derivatives have demonstrated significant antibacterial activity, surpassing that of known antibacterial agents such as enoxacin (Egawa et al., 1984), (Matsumoto et al., 1984). This research demonstrates the potential of these compounds in developing new antibacterial agents.
Synthesis and Chemical Analysis
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate has been a subject of various synthetic studies. For instance, Leyva-Ramos et al. (2017) reported an efficient microwave-assisted synthesis method for this compound, highlighting its importance as an intermediate for preparing biologically active naphthyridone derivatives (Leyva-Ramos et al., 2017).
Potential in Treating Infections
Some studies have explored the use of naphthyridine derivatives in treating various infections. For example, Santilli et al. (1975) synthesized naphthyridine-3-carboxylic acid esters and evaluated their efficacy against Escherichia coli and other gram-negative bacterial infections (Santilli et al., 1975).
Potential Antimalarial Activity
Research into the antimalarial potential of naphthyridine derivatives has also been conducted. Barlin and Tan (1984) synthesized N4-substituted naphthyridin-4-amines and evaluated their activity against Plasmodium vinckei vinckei, although they did not exhibit significant antimalarial activity compared to established drugs like chloroquine (Barlin & Tan, 1984).
Synthesis of Schiff Bases
The synthesis of Schiff bases containing 1,8-naphthyridine moiety has been explored due to their biological potential. Vinod et al. (2008) undertook the synthesis of certain Schiff bases and evaluated their antibacterial and antifungal activities, showing some compounds exhibited significant antibacterial activity (Vinod et al., 2008).
Future Directions
The development of methods for the synthesis of 1,8-naphthyridines has been of considerable interest to the synthetic community, including attempts to develop more ecofriendly, safe, and atom-economical approaches . This suggests that future research may continue to focus on improving the synthesis methods and exploring the potential applications of 1,8-naphthyridine derivatives.
properties
IUPAC Name |
ethyl 6-chloro-2-oxo-1H-1,8-naphthyridine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O3/c1-2-17-11(16)8-4-6-3-7(12)5-13-9(6)14-10(8)15/h3-5H,2H2,1H3,(H,13,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKHFLOAHTUJBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=CC(=CN=C2NC1=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201139171 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 6-chloro-2-hydroxy-1,8-naphthyridine-3-carboxylate | |
CAS RN |
1330583-64-6 | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1330583-64-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,8-Naphthyridine-3-carboxylic acid, 6-chloro-1,2-dihydro-2-oxo-, ethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201139171 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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